molecular formula C9H15N B13785897 1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI) CAS No. 25856-85-3

1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)

Cat. No.: B13785897
CAS No.: 25856-85-3
M. Wt: 137.22 g/mol
InChI Key: TWOFOFACXZSZNH-UHFFFAOYSA-N
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Description

1-Azatricyclo[4.4.0.03,8]decane is a unique polycyclic amine with the molecular formula C9H15N. This compound is characterized by its rigid tricyclic structure, which includes a nitrogen atom integrated into the ring system. The compound is also known as 1-azatwistane due to its twisted, cage-like structure. This structural rigidity imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Azatricyclo[4.4.0.03,8]decane typically involves multiple steps, starting from simpler organic compounds. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may begin with the formation of a bicyclic intermediate, which is then subjected to further cyclization to form the tricyclic structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial production methods for 1-Azatricyclo[4.4.0.03,8]decane are less common due to the complexity of the synthesis and the specialized nature of its applications. advancements in synthetic organic chemistry may lead to more efficient industrial-scale production methods in the future.

Chemical Reactions Analysis

1-Azatricyclo[4.4.0.03,8]decane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Azatricyclo[4.4.0.03,8]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azatricyclo[4.4.0.03,8]decane involves its interaction with specific molecular targets. For instance, in pharmacological applications, the compound may bind to receptors or enzymes, modulating their activity. The rigid structure of the compound allows for precise interactions with these targets, leading to specific biological effects. The pathways involved in these interactions are often studied using computational chemistry and molecular biology techniques .

Comparison with Similar Compounds

1-Azatricyclo[4.4.0.03,8]decane can be compared with other similar compounds, such as:

  • 1-Azatricyclo[3.3.1.13,7]decane : This compound has a similar tricyclic structure but with different ring sizes and connectivity, leading to different chemical and physical properties.
  • Quinuclidine : Another polycyclic amine with a simpler structure, often used in similar applications but with different reactivity and properties.
  • Adamantane derivatives : These compounds share the rigid, cage-like structure but differ in the presence and position of nitrogen atoms.

The uniqueness of 1-Azatricyclo[4.4.0.03,8]decane lies in its specific tricyclic structure, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

25856-85-3

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-azatricyclo[4.4.0.03,8]decane

InChI

InChI=1S/C9H15N/c1-2-9-5-7-3-4-10(9)6-8(1)7/h7-9H,1-6H2

InChI Key

TWOFOFACXZSZNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN3C1CC2CC3

Origin of Product

United States

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